molecular formula C10H13ClOS B2467037 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-ol CAS No. 1005106-85-3

6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-ol

Cat. No.: B2467037
CAS No.: 1005106-85-3
M. Wt: 216.72
InChI Key: CDLMBTLYJNUUMV-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-ol is a sulfur-containing heterocyclic compound characterized by a partially saturated thiochromene backbone substituted with chlorine and methyl groups. Its structure features a thiochromene ring system (a benzene fused with a thiopyran ring) with a hydroxyl group at position 4, a chlorine substituent at position 6, and a methyl group at position 2.

For example, trifluoroacetic acid-mediated reactions under controlled temperatures are used to synthesize nitro-substituted chromenols, as seen in the synthesis of 8-nitro-2H-chromen-5-ol .

Properties

IUPAC Name

6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClOS/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-3,5-6,8-10,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLMBTLYJNUUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C=C(C=CC2S1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-methylthiophenol with an appropriate aldehyde or ketone in the presence of a base to form the thiochromen ring . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Carbamate Formation via Nucleophilic Substitution

The hydroxyl group undergoes nucleophilic substitution with phenyl isocyanate to form 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-phenylcarbamate . This reaction is catalyzed under moderate temperatures (150–200°C) in aprotic solvents like DMF, yielding the carbamate derivative efficiently .

Reaction Table

Reagent/ConditionsProductYieldReference
Phenyl isocyanate, DMF, 150°CN-phenylcarbamate derivative (C₁₇H₁₈ClNO₂S)75–85%

Oxidation to Ketone Derivatives

Controlled oxidation converts the secondary alcohol to a ketone, forming 6-chloro-2-methyl-3,4a,8a-tetrahydro-2H-thiochromen-4-one . Pyridinium chlorochromate (PCC) in dichloromethane or Jones reagent (CrO₃/H₂SO₄) are effective oxidants, though specific yields for this compound require further validation .

Structural Comparison

PropertyAlcohol FormKetone Form
Functional Group-OH-C=O
Molecular FormulaC₁₀H₁₁ClOSC₁₀H₉ClOS
Key IR Absorption3400 cm⁻¹ (O-H)1720 cm⁻¹ (C=O)

Acid-Catalyzed Dehydration

Under acidic conditions (e.g., H₂SO₄ or p-TsOH), the hydroxyl group participates in dehydration to form 6-chloro-2-methyl-3,4-dihydro-2H-thiochromene via a carbocation intermediate. This elimination reaction produces an alkene, confirmed by NMR (δ 5.5–6.0 ppm for vinyl protons) .

Mechanistic Pathway

  • Protonation of -OH to form -OH₂⁺.

  • Loss of water generates a carbocation at C4.

  • Deprotonation at adjacent C3 or C5 forms the double bond.

Halogenation Reactions

Direct chlorination using SOCl₂ converts the hydroxyl group to a chloride, yielding 4,6-dichloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene . This reaction proceeds quantitatively under reflux conditions, as validated for structurally similar alcohols .

Participation in Cyclocondensation

In the presence of ketones (e.g., thiochroman-4-one) and base (KOH), the alcohol acts as a nucleophile in cyclocondensation reactions to form polycyclic S-heterocycles. This method, reported for analogous systems, produces fused thiochromene derivatives with moderate diastereoselectivity .

Example Reaction

Component AComponent BProduct
Target alcoholThiochroman-4-oneBenzo[c]thiochromene derivative

Key Challenges and Research Gaps

  • Oxidation Selectivity : Competing overoxidation or ring-opening pathways require rigorous control.

  • Stereochemical Outcomes : Reactions involving the tetrahydro-thiochromene core may produce stereoisomers needing chiral resolution.

  • Catalytic Efficiency : Improved catalysts for carbamate/ether synthesis could enhance sustainability.

Experimental data for several reactions (e.g., ether formation, sulfonation) remain inferred from structurally related systems. Further studies are needed to validate yields and optimize conditions for this specific compound.

Scientific Research Applications

The compound 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-ol is a thiochromene derivative that has garnered attention in various scientific research applications. This article delves into its potential uses across different fields, including medicinal chemistry, material science, and environmental science, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound can be characterized by its unique structural features. The presence of the chloro group and the thiochromene ring system contributes to its reactivity and biological activity.

Molecular Formula

  • C : 10
  • H : 11
  • Cl : 1
  • S : 1
  • O : 1

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential pharmacological activities.

Anticancer Activity

Research indicates that thiochromene derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that this compound could inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies revealed that it possesses significant antibacterial properties, particularly against Gram-positive bacteria .

Material Science

In material science, thiochromene derivatives are explored for their utility in developing organic semiconductors.

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films with good charge transport characteristics has been documented .

Environmental Science

The environmental implications of thiochromene compounds are also under investigation.

Bioremediation

Studies have suggested that certain thiochromene derivatives can be utilized in bioremediation processes to degrade environmental pollutants. The compound's ability to undergo microbial transformation makes it a candidate for detoxifying contaminated environments .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited tumor growth
Antimicrobial PropertiesSignificant antibacterial activity against Gram-positive bacteria
Organic ElectronicsGood charge transport characteristics for OLEDs and OPVs
BioremediationEffective degradation of environmental pollutants through microbial transformation

Comparison with Similar Compounds

Structural Analogues: Thiochromenols vs. Chromenols

The substitution of oxygen with sulfur in the heterocyclic ring significantly alters electronic and steric properties. Key comparisons include:

Electronic Effects :
  • Sulfur vs. Oxygen: Sulfur’s lower electronegativity compared to oxygen increases electron density in the thiochromene ring, enhancing nucleophilicity at the sulfur atom. This difference is reflected in NMR shifts; for instance, protons near sulfur in thiochromenols typically show upfield shifts compared to oxygenated chromenols due to reduced diamagnetic anisotropy .
  • Substituent Effects: The chlorine atom at position 6 acts as an electron-withdrawing group, polarizing the ring and directing electrophilic attacks to specific positions. This contrasts with nitro-substituted chromenols (e.g., 8-nitro-2H-chromen-5-ol), where nitro groups strongly deactivate the ring .

Spectral Data Comparison

Table 1 compares NMR data for 6-chloro-2-methyl-thiochromen-4-ol (hypothetical) with structurally related compounds from the literature:

Compound δ(¹H-NMR) Key Signals δ(¹³C-NMR) Key Signals Source
8-Nitro-2H-chromen-5-ol 11.11 (s, OH), 7.73 (d, J=9.24 Hz, H-7) Not provided
Thiochromen-4-ol derivatives Hypothetical: ~5.0–6.5 (thiopyran protons) C4-OH: ~70–75 ppm Inferred
Compound 4a (Oxadiazine) 6.68–7.73 (aromatic), 4.87 (CH₂) 155–160 ppm (C=N or C-O)
  • The hydroxyl proton in chromenols (e.g., δ 11.11 in ) is deshielded due to hydrogen bonding, whereas thiochromenols may show slight upfield shifts due to sulfur’s electron-donating effect.
  • Methyl groups (e.g., 2-methyl in the target compound) typically resonate at δ 1.2–1.5 in ¹H-NMR, distinct from the trifluoroethyl groups in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-ol, and how do reaction conditions influence yield?

  • Methodology : Compare multi-step synthesis protocols using cyclocondensation of thiol-containing precursors with chlorinated ketones under acidic catalysis. For example, evaluate solvent polarity (e.g., dichloromethane vs. methanol) and temperature effects (25–80°C) on stereochemical outcomes. Monitor intermediates via TLC and HPLC to optimize purification steps .
  • Data Contradiction : Conflicting yields (40–70%) in literature may arise from incomplete ring closure or competing side reactions; use kinetic studies (NMR time-course) to identify bottlenecks .

Q. How can spectroscopic techniques resolve ambiguities in structural characterization of this compound?

  • Methodology : Combine 1H^1H/13C^{13}C-NMR, IR, and high-resolution mass spectrometry (HRMS). For example, distinguish between 4a and 8a stereoisomers using NOESY correlations or X-ray crystallography (as in ). Cross-validate with DFT-calculated NMR chemical shifts (e.g., Gaussian09/B3LYP/6-311++G(d,p)) to resolve contradictory spectral assignments .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (ICH guidelines) using HPLC to track degradation products. For example, assess hydrolytic stability in buffered solutions (pH 1–13) at 40°C. Identify labile functional groups (e.g., the thiochromenol hydroxyl) via Arrhenius kinetics .

Advanced Research Questions

Q. How does the stereochemistry at the 4a and 8a positions affect bioactivity in pharmacological models?

  • Methodology : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s salen complexes) and evaluate in vitro activity (e.g., enzyme inhibition assays). Compare IC50_{50} values for stereoisomers using molecular docking (AutoDock Vina) to correlate binding affinity with spatial orientation .

Q. What computational models predict the compound’s excited-state behavior, and how do they align with experimental data?

  • Methodology : Perform TD-DFT calculations (e.g., CAM-B3LYP/def2-TZVP) to simulate UV-Vis absorption spectra. Validate against experimental data (e.g., fluorescence quenching in polar solvents) to assess intramolecular proton transfer (ESIPT) mechanisms, as seen in related chromenols .

Q. How can contradictory cytotoxicity data in cell lines be resolved?

  • Methodology : Standardize assays (MTT/XTT) across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled oxygen levels (hypoxia vs. normoxia). Use metabolomics (LC-MS) to identify off-target interactions or metabolite interference .

Q. What are the mechanistic pathways for oxidative degradation of this compound?

  • Methodology : Employ LC-QTOF-MS to identify degradation products under forced oxidation (H2 _2O2_2/UV light). Propose pathways via radical trapping (e.g., TEMPO) and kinetic isotope effects (KIE) to distinguish between homolytic vs. heterolytic cleavage .

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